molecular formula C8H12N2S2 B2505887 6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine CAS No. 134991-79-0

6-Methyl-2,4-bis-methylsulfanylpyridin-3-ylamine

Cat. No. B2505887
M. Wt: 200.32
InChI Key: IQVWDAKMASGPBX-UHFFFAOYSA-N
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Patent
US07576203B2

Procedure details

With reference to Example 238 described in Japanese Patent Publication (kokoku) No. 25974/1996, 2,4-bis(methylthio)-3-nitro-6-methylpyridine was obtained, and the thus-obtained nitro compound was dissolved in a mixture of methanol and dioxane, followed by reduction in the presence of Raney nickel in a hydrogen atmosphere. Subsequently, N,N-dimethylaniline (0.85 g, 7 mmol) was added to a suspension of the obtained crude 3-amino-2,4-bis(methylthio)-6-methylpyridine (1.0 g, 5 mmol) in chloroform (15 mL). Under cooling with ice, a solution of bromoacetyl chloride (1.21 g, 6 mmol) in chloroform (3 mL) was added dropwise thereto, and the resultant mixture was stirred at room temperature for 2 hours. Subsequently, TLC was performed to confirm that starting materials had been completely consumed. Thereafter, water (65 mL) was added to the reaction mixture, and the resultant mixture was stirred overnight. The crystals that precipitated were collected through filtration, followed by recrystallization from ethanol and drying through air blow, to thereby yield primary crystals of N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide (818 mg, yield: 50.9%, HPLC: 97.2%).
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.85 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:8]([N+:9]([O-])=O)=[C:7]([S:12][CH3:13])[CH:6]=[C:5]([CH3:14])[N:4]=1.[H][H].CN(C)C1C=CC=CC=1>CO.O1CCOCC1.[Ni].C(Cl)(Cl)Cl>[NH2:9][C:8]1[C:3]([S:2][CH3:1])=[N:4][C:5]([CH3:14])=[CH:6][C:7]=1[S:12][CH3:13]

Inputs

Step One
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=NC(=CC(=C1[N+](=O)[O-])SC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0.85 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1SC)C)SC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5 mmol
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.